Pyrrolidine, 1-stearoyl- is a chemical compound with the molecular formula and a molecular weight of approximately 337.58 g/mol. It is also known by other names such as 1-Octadecanoylpyrrolidine and 1-Stearoylpyrrolidine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a stearoyl group (derived from stearic acid) at the nitrogen atom. The structure of this compound can be represented by its InChI key: AEBDOCOLSSICMC-UHFFFAOYSA-N, and it has a CAS Registry Number of 33707-76-5 .
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
Pyrrolidine, 1-stearoyl- can be synthesized through several methods:
These methods provide flexibility in synthesizing Pyrrolidine, 1-stearoyl- for various applications.
Pyrrolidine, 1-stearoyl- has potential applications in several fields:
Interaction studies involving Pyrrolidine, 1-stearoyl- focus primarily on its behavior in biological systems. Preliminary investigations suggest that it may interact with cell membranes, influencing permeability and potentially enhancing the bioavailability of co-administered drugs. Further studies are needed to elucidate specific interactions at the molecular level.
Pyrrolidine, 1-stearoyl- shares structural similarities with several other compounds that contain pyrrolidine rings or fatty acid chains. Here are some comparable compounds:
Compound Name | Structure Type | Notable Features |
---|---|---|
Pyrrolidine | Heterocyclic amine | Basic nitrogen atom; versatile reactivity |
Stearamide | Fatty acid amide | Long-chain fatty acid; potential surfactant properties |
Oleamide | Fatty acid amide | Known for sleep-inducing properties; unsaturated fatty chain |
Palmitamide | Fatty acid amide | Similar to stearamide; shorter fatty chain |
Pyrrolidine, 1-stearoyl- is unique due to its combination of a pyrrolidine ring with a long-chain fatty acid moiety (stearic acid), which may confer distinct physicochemical properties not found in simpler derivatives or other fatty acid amides. This unique structure may enhance its functionality in applications ranging from pharmaceuticals to materials science.